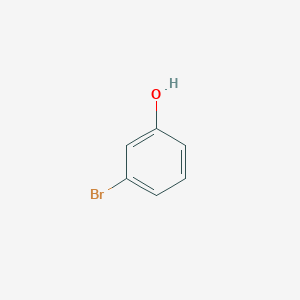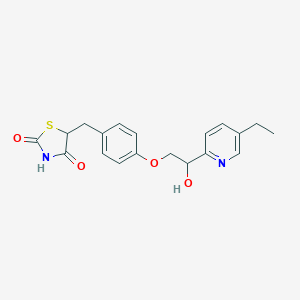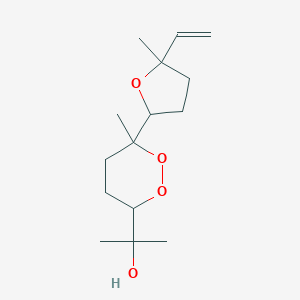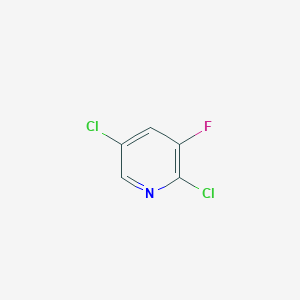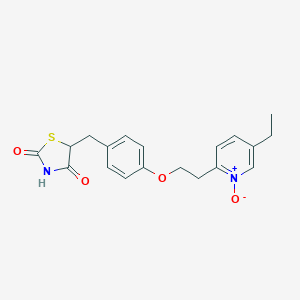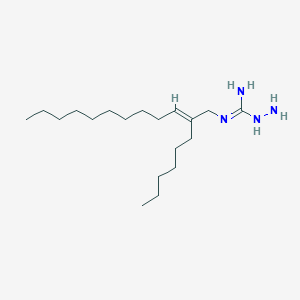
Hydrazinecarboximidamide, 2-decylidene-N-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidamide, 2-decylidene-N-octyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CNI-1493 and has been extensively studied for its anti-inflammatory and immunomodulatory properties.
Aplicaciones Científicas De Investigación
CNI-1493 has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune and inflammatory diseases. CNI-1493 has been studied in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, and has shown promising results in reducing disease severity and progression.
Mecanismo De Acción
CNI-1493 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in the production of pro-inflammatory cytokines and chemokines, and their inhibition by CNI-1493 results in reduced inflammation and immune cell activation.
Biochemical and Physiological Effects:
CNI-1493 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce tissue damage in animal models of autoimmune and inflammatory diseases. CNI-1493 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNI-1493 has several advantages for lab experiments. It is easy to synthesize in large quantities and with high purity, making it suitable for various scientific research applications. It has also been extensively studied in animal models of autoimmune and inflammatory diseases, and its mechanism of action is well understood. However, there are also some limitations to the use of CNI-1493 in lab experiments. It has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the study of CNI-1493. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CNI-1493 has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another potential application is in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to establish the safety and efficacy of CNI-1493 in human clinical trials and to determine the optimal dosage and administration route for therapeutic use.
In conclusion, CNI-1493 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory and immunomodulatory properties have been extensively studied, and it has shown promising results in animal models of autoimmune and inflammatory diseases. Further studies are needed to establish its safety and efficacy in human clinical trials and to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of CNI-1493 involves the reaction between hydrazinecarboximidamide and 2-decylidene-N-octylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized to produce CNI-1493 in large quantities and with high purity, making it suitable for various scientific research applications.
Propiedades
Número CAS |
104302-36-5 |
|---|---|
Nombre del producto |
Hydrazinecarboximidamide, 2-decylidene-N-octyl- |
Fórmula molecular |
C19H40N4 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine |
InChI |
InChI=1S/C19H40N4/c1-3-5-7-9-10-11-12-14-16-18(15-13-8-6-4-2)17-22-19(20)23-21/h16H,3-15,17,21H2,1-2H3,(H3,20,22,23)/b18-16+ |
Clave InChI |
HBJHXACNQULZAH-FBMGVBCBSA-N |
SMILES isomérico |
CCCCCCCCC/C=C(\CCCCCC)/CN=C(N)NN |
SMILES |
CCCCCCCCCC=C(CCCCCC)CN=C(N)NN |
SMILES canónico |
CCCCCCCCCC=C(CCCCCC)CN=C(N)NN |
Sinónimos |
DIOG N-decylidenimino-N'-1-octylguanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




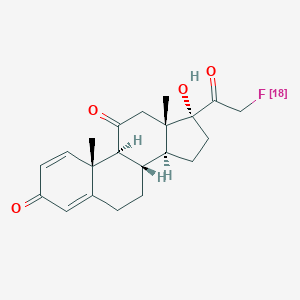
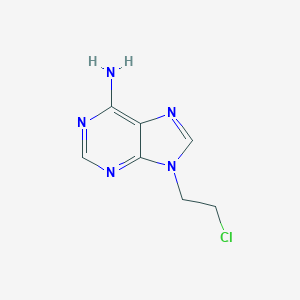

![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)
